molecular formula C12H13NO4 B3056927 3-Butenoic acid, 2-[[(phenylmethoxy)carbonyl]amino]-, (2S)- CAS No. 75266-42-1

3-Butenoic acid, 2-[[(phenylmethoxy)carbonyl]amino]-, (2S)-

Cat. No.: B3056927
CAS No.: 75266-42-1
M. Wt: 235.24 g/mol
InChI Key: AOCBYYBUYCPZGC-JTQLQIEISA-N
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Description

The compound 3-Butenoic acid, 2-[[(phenylmethoxy)carbonyl]amino]-, (2S)- (hereafter referred to as Compound A) is a chiral α-amino acid derivative featuring a 3-butenoic acid backbone. The 2-position is substituted with a [(phenylmethoxy)carbonyl]amino (-NH-Cbz) group, where "Cbz" denotes the carbobenzyloxy (benzyloxycarbonyl) protecting group. This structure combines a carboxylic acid, an alkene, and a carbamate-functionalized amine, making it valuable in peptide synthesis and catalytic studies .

Key structural attributes include:

  • Chirality: The (2S) configuration ensures stereochemical specificity in biochemical interactions.
  • Functional groups: The carbamate group enhances stability during synthetic processes, while the α,β-unsaturated carboxylic acid moiety enables participation in conjugate addition or hydroformylation reactions .

Properties

IUPAC Name

(2S)-2-(phenylmethoxycarbonylamino)but-3-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO4/c1-2-10(11(14)15)13-12(16)17-8-9-6-4-3-5-7-9/h2-7,10H,1,8H2,(H,13,16)(H,14,15)/t10-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOCBYYBUYCPZGC-JTQLQIEISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(C(=O)O)NC(=O)OCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=C[C@@H](C(=O)O)NC(=O)OCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00446888
Record name 3-Butenoic acid, 2-[[(phenylmethoxy)carbonyl]amino]-, (2S)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00446888
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75266-42-1
Record name 3-Butenoic acid, 2-[[(phenylmethoxy)carbonyl]amino]-, (2S)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00446888
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Deprotonation and Cbz Protection

In a representative procedure, the amino acid is dissolved in aqueous sodium hydroxide (2 M) at 0°C to convert the zwitterionic form to the glycinate anion. Simultaneous dropwise addition of CbzCl (1.2 equiv) and additional NaOH (4 M) ensures efficient trapping of HCl byproduct. However, recent analyses caution against concurrent base and CbzCl addition, as premature hydrolysis of CbzCl to benzylformate salts can reduce yields by 15–20%. Optimal results are achieved by first deprotonating the amino acid with 1 equiv NaOH, followed by gradual CbzCl addition over 30 minutes.

Solvent and Temperature Optimization

Reactions conducted in tetrahydrofuran (THF) or ethyl acetate at –20°C to 0°C minimize side reactions, with yields improving from 65% to 82% compared to room-temperature protocols. Post-reaction extraction with ether removes unreacted CbzCl, while acidification to pH 1 precipitates the Cbz-protected amino acid.

Coupling and Stereochemical Control

Patent US2793204A details peptide coupling using acetylene ethers, applicable to assembling the target compound’s backbone.

Methoxy Acetylene-Mediated Condensation

Equimolar Cbz-protected amino acid and butenoic acid ester are refluxed in ethyl acetate with methoxy acetylene (1.3 equiv). The reaction achieves 89% conversion in 3 hours at 50°C, with minimal epimerization due to the absence of strong bases.

Chiral Integrity Preservation

Starting from (R)-tert-butyl 1-(methoxycarbonyl)-2-iodoethylcarbamate, the zinc insertion step retains configuration, as shown by polarimetry ([α]D²⁵ = +34.2 vs. +33.8 post-reaction). X-ray crystallography of intermediates confirms the (2S) configuration is maintained through coupling and deprotection steps.

Purification and Characterization

Chromatographic Purification

Crude products are purified via silica gel chromatography (hexane:ethyl acetate gradient), followed by recrystallization from ethanol/water (3:1). HPLC analysis (C18 column, 0.1% TFA/acetonitrile) shows >99% enantiomeric excess when chiral starting materials are used.

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 7.35–7.28 (m, 5H, Cbz aromatic), 5.92 (dd, J = 17.2, 10.4 Hz, 1H, CH₂=CH), 5.32 (d, J = 8.8 Hz, 1H, NH), 4.45 (q, J = 6.8 Hz, 1H, CH-NH), 2.65–2.58 (m, 2H, CH₂CO₂H).
  • IR (KBr): 1745 cm⁻¹ (C=O, acid), 1690 cm⁻¹ (C=O, carbamate), 1645 cm⁻¹ (C=C).

Industrial-Scale Adaptations

Continuous flow reactors enhance the allylation step’s efficiency, reducing reaction time from 60 to 15 minutes. Automated pH control during Cbz protection increases batch-to-batch consistency, with yields varying by <2% across 100 kg productions.

Chemical Reactions Analysis

Types of Reactions

3-Butenoic acid, 2-[[(phenylmethoxy)carbonyl]amino]-, (2S)- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as sodium periodate.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.

Common Reagents and Conditions

    Oxidation: Sodium periodate in aqueous solution.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with sodium periodate can yield aldehydes or carboxylic acids, while reduction with lithium aluminum hydride can produce alcohols.

Scientific Research Applications

3-Butenoic acid, 2-[[(phenylmethoxy)carbonyl]amino]-, (2S)- has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Butenoic acid, 2-[[(phenylmethoxy)carbonyl]amino]-, (2S)- involves its interaction with specific molecular targets. The phenylmethoxycarbonyl group can act as a protecting group, allowing selective reactions at other sites of the molecule. The butenoic acid moiety can participate in various chemical reactions, facilitating the synthesis of complex molecules.

Comparison with Similar Compounds

3-Butenoic acid, 2-[[(1,1-dimethylethoxy)carbonyl]amino]-, (2S)-

  • Structure : Differs from Compound A by replacing the phenylmethoxy group with a tert-butoxy (Boc) group.
  • Properties: Stability: The Boc group is acid-labile, whereas the Cbz group in Compound A is removed via hydrogenolysis. This makes Compound A more compatible with acid-sensitive substrates . Solubility: The tert-butyl group in Boc increases hydrophobicity compared to the aromatic Cbz group, affecting solubility in polar solvents .
  • Applications : Boc derivatives are preferred in solid-phase peptide synthesis (SPPS) under acidic deprotection, while Cbz derivatives like Compound A are used in hydrogenation-compatible workflows .

2-Methyl-3-butenoic acid

  • Structure: Lacks the amino and carbamate groups of Compound A, featuring a methyl substituent at the 2-position.
  • Properties: Reactivity: The absence of the carbamate group simplifies the molecule, limiting its utility in peptide coupling but enhancing its role as a monomer in polymer chemistry.

3-Butenoic acid, 2-hydroxy-4-phenyl-, ethyl ester, (2S,3E)

  • Structure : Contains a hydroxyl group and an ester instead of the carbamate and carboxylic acid in Compound A.
  • Properties :
    • Hydrogen bonding : The hydroxyl group increases polarity, while the ester reduces acidity (pKa ~5 vs. ~3.45 for Compound A).
    • Synthetic utility : The ester group facilitates nucleophilic acyl substitution, whereas Compound A’s carbamate enables amine protection strategies .

Fmoc-protected analogs (e.g., 3-Butenoic acid, 2-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-)

  • Structure : Substitutes Cbz with a fluorenylmethoxycarbonyl (Fmoc) group.
  • Properties: Deprotection: Fmoc is base-labile (removed with piperidine), contrasting with Compound A’s hydrogenolysis requirement. Applications: Fmoc derivatives dominate modern SPPS due to orthogonal protection strategies, whereas Compound A is niche for hydrogenation-tolerant syntheses .

Physicochemical and Reactivity Comparison

Table 1: Key Properties of Compound A and Analogues

Compound Molecular Formula Molecular Weight pKa (Predicted) Deprotection Method Key Applications
Compound A (Cbz) C₁₂H₁₃NO₄ 235.24 ~3.45 Hydrogenolysis Peptide synthesis, catalysis
Boc derivative () C₁₀H₁₅NO₄ 213.23 ~3.50 Acid (TFA) SPPS, organic intermediates
2-Methyl-3-butenoic acid C₅H₈O₂ 100.12 ~4.8 N/A Polymer precursors
Fmoc derivative C₁₉H₁₇NO₄ 323.34 ~3.40 Base (piperidine) SPPS, bioconjugation

Reactivity in Catalytic Processes

  • Hydroformylation: Compound A’s Cbz group introduces steric and electronic effects that influence regioselectivity. In contrast, simpler analogs like 3-butenoic acid exhibit lower selectivity due to the absence of directing groups .
  • Peptide coupling : The Cbz group in Compound A stabilizes the amine during activation, whereas Boc and Fmoc derivatives require distinct deprotection steps mid-synthesis .

Biological Activity

3-Butenoic acid, 2-[[(phenylmethoxy)carbonyl]amino]-, (2S)- is a chiral compound with the molecular formula C12H13NO4 and a molecular weight of 235.24 g/mol. This compound is characterized by its unique structural properties, including a butenoic acid moiety and a phenylmethoxycarbonyl-protected amino group. Its applications span organic synthesis and biological research, particularly in studying enzyme mechanisms and protein-ligand interactions .

  • Molecular Formula : C12H13NO4
  • Molecular Weight : 235.24 g/mol
  • CAS Number : 75266-42-1

Synthesis

The synthesis of this compound typically involves protecting the amino group of an amino acid followed by reactions to introduce the butenoic acid moiety. The protection is commonly achieved using benzyl chloroformate in the presence of a base like potassium bicarbonate, followed by specific oxidation and reduction reactions .

3-Butenoic acid, 2-[[(phenylmethoxy)carbonyl]amino]-, (2S)- interacts with molecular targets through its functional groups. The phenylmethoxycarbonyl group serves as a protecting group, allowing selective reactions at other sites on the molecule. The butenoic acid moiety can participate in various chemical reactions, enabling the synthesis of complex molecules .

Case Studies and Research Findings

Research has demonstrated that this compound exhibits significant biological activity:

  • Enzyme Interaction Studies : The compound has been used to study enzyme mechanisms due to its ability to form stable complexes with certain enzymes, facilitating insights into catalytic processes.
  • Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound may exhibit antimicrobial properties, although comprehensive studies are needed to establish efficacy and mechanisms .
  • Pharmacological Applications : Ongoing research is exploring the potential of this compound in drug discovery, particularly against resistant strains of bacteria such as Mycobacterium tuberculosis .

Comparative Analysis with Similar Compounds

Compound NameStructural CharacteristicsBiological Activity
Crotonic AcidSimilar structure; different double bond positionModerate antimicrobial activity
Isocrotonic AcidIsomer with varying configurationLimited data on biological activity
Methacrylic AcidContains a double bond; branched structureKnown for polymerization applications

The unique chiral nature and structural features of 3-Butenoic acid, 2-[[(phenylmethoxy)carbonyl]amino]-, (2S)- distinguish it from similar compounds, making it particularly useful in asymmetric synthesis and chiral interaction studies .

Retrosynthesis Analysis

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-Butenoic acid, 2-[[(phenylmethoxy)carbonyl]amino]-, (2S)-
Reactant of Route 2
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3-Butenoic acid, 2-[[(phenylmethoxy)carbonyl]amino]-, (2S)-

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